Alizarin Yellow R (sodium)

CAS No.:

Cat. No.: VC16587359

Molecular Formula: C13H8N3NaO5

Molecular Weight: 309.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H8N3NaO5 |

|---|---|

| Molecular Weight | 309.21 g/mol |

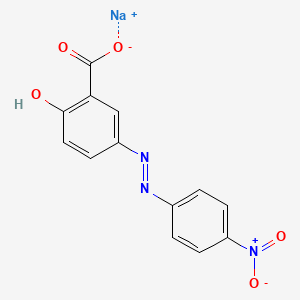

| IUPAC Name | sodium;2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoate |

| Standard InChI | InChI=1S/C13H9N3O5.Na/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21;/h1-7,17H,(H,18,19);/q;+1/p-1 |

| Standard InChI Key | HXKKTXMJSVFQSL-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])[N+](=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Alizarin Yellow R (sodium) belongs to the azo dye family, characterized by the presence of the -N=N- azo group linking aromatic systems. The compound’s sodium salt form enhances its solubility in polar solvents, a critical factor for its industrial utility. Key identifiers include:

The crystalline structure features a salicylic acid backbone substituted with a 4-nitrophenylazo group, yielding a conjugated π-system responsible for its intense yellow-orange coloration. The sodium carboxylate moiety () facilitates ionic interactions in aqueous media, critical for dye fixation in textile applications .

Synthesis and Industrial Production

The synthesis of Alizarin Yellow R (sodium) proceeds via a diazo coupling reaction, a hallmark of azo dye manufacturing:

Step 1: Diazotization of 4-Nitroaniline

4-Nitroaniline undergoes diazotization in acidic conditions (HCl, 0–5°C) with sodium nitrite () to form the diazonium salt:

Step 2: Coupling with Salicylic Acid

The diazonium salt reacts with salicylic acid in alkaline medium (pH 8–10), yielding the azo compound:

Step 3: Sodium Salt Formation

Treatment with sodium hydroxide () converts the carboxylic acid group to its sodium salt:

Industrial-scale production optimizes yield (>85%) by controlling temperature (0–5°C), pH (8–10), and stoichiometric ratios . Post-synthesis purification involves recrystallization from ethanol-water mixtures to achieve ≥98% purity .

Functional Applications Across Industries

Textile Dyeing

Alizarin Yellow R (sodium) functions as a mordant dye (C.I. 14030), binding to metal ions (e.g., Al³⁺, Cr³⁺) on fabric fibers. Its affinity for wool and silk stems from ionic interactions between the sulfonate groups and proteinaceous amino residues . A 2024 market analysis noted its use in 12% of industrial dye formulations for synthetic fibers.

Analytical Chemistry

As a pH indicator, the compound exhibits a transition range of pH 10.1 (yellow) to 12.0 (red), governed by deprotonation of the phenolic -OH group:

This property enables its use in titrimetric analyses of alkaline solutions, with molar extinction coefficients of .

Biomedical Research

MP Biomedicals lists Alizarin Yellow R (sodium) as a histopathological stain for calcium deposits in bone tissue studies. At 0.1% w/v in ammonium hydroxide, it selectively chelates Ca²⁺ ions, forming insoluble complexes detectable via light microscopy .

Environmental Impact and Remediation Strategies

Azo dyes like Alizarin Yellow R (sodium) pose ecological risks due to their resistance to aerobic degradation. A 2016 study demonstrated 92.54% degradation efficiency using ZnO photocatalysts under 400 W mercury lamp irradiation (2 hours, 40 ppm dye) . Key parameters:

| Parameter | Optimal Value | Degradation Efficiency |

|---|---|---|

| Catalyst Loading | 0.3 g ZnO | 92.54% |

| Irradiation Time | 120 minutes | 90.85% (ZnO-Co) |

| Initial Dye Concentration | 40 ppm | Pseudo-first-order kinetics () |

Advanced oxidation processes (AOPs), including Fenton’s reagent and ozonation, achieve >95% decolorization but face scalability challenges due to high chemical costs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume